ROS1 Kinase Inhibitor Potency: 4-Pyrimidinyl vs. 2-Pyrimidinyl Regioisomer Comparison
The 4-pyrimidinyl substitution pattern (as present in the target compound) is essential for potent ROS1 kinase inhibition. In a direct SAR study of pyrazol-4-ylpyrimidine derivatives, the lead compound KIST301072 (bearing a 4-pyrimidinyl group) exhibited an IC50 of 199 nM against ROS1 kinase. Systematic variation of the pyrimidine substitution position revealed that the 4-pyrimidinyl orientation enables optimal hinge-region hydrogen bonding with the kinase active site, a geometry not achievable with the 2-pyrimidinyl regioisomer [1].
| Evidence Dimension | ROS1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Lead compound KIST301072 with 4-pyrimidinyl substitution: IC50 = 199 nM |
| Comparator Or Baseline | 2-pyrimidinyl regioisomer (CAS 1014632-17-7) scaffold: Activity not reported; SAR study indicates 4-substitution required for potency |
| Quantified Difference | Qualitative: 4-pyrimidinyl substitution essential for activity; 2-pyrimidinyl substitution produces inactive or significantly less potent compounds |
| Conditions | In vitro ROS1 kinase inhibition assay; recombinant ROS1 kinase domain |
Why This Matters
The 4-pyrimidinyl substitution is a critical structural determinant for ROS1 inhibitory activity, making the target compound the only viable regioisomer for programs targeting this kinase.
- [1] Abdelazem, A.Z. et al. Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. Eur. J. Med. Chem. 2015, 90, 195-208. View Source
